Guangxitoxin-1E
CAS No.:
Cat. No.: VC0197659
Molecular Formula: C178H248N44O45S7
Molecular Weight: 3948.70 Da
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C178H248N44O45S7 |
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Molecular Weight | 3948.70 Da |
Appearance | White lyophilized solidPurity rate: > 95%AA sequence: Glu-Gly-Glu-Cys4-Gly-Gly-Phe-Trp-Trp-Lys-Cys11-Gly-Ser-Gly-Lys-Pro-Ala-Cys18-Cys19-Pro-Lys-Tyr-Val-Cys24-Ser-Pro-Lys-Trp-Gly-Leu-Cys31-Asn-Phe-Pro-Met-Pro-OHLength (aa): 36 |
Introduction
Chemical Properties and Structure
Amino Acid Sequence
Guangxitoxin-1E consists of 36 amino acids with the following sequence:
EGECGGFWWKCGSGKPACCPKYVCSPKWGLCNFPMP
The toxin contains three disulfide bridges that are presumed to form between cysteine residues at positions 4-19, 11-24, and 18-31, although the exact disulfide bond pattern remains under investigation . This specific amino acid arrangement is critical for the toxin's functional properties and contributes to its remarkable structural stability.
Molecular Properties
Guangxitoxin-1E exhibits distinctive molecular characteristics that contribute to its biological activity. The compound's essential properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C178H248N44O45S7 |
Molecular Weight | 3948.7 Da |
Physical Form | White lyophilized solid |
Solubility | Water and saline buffer |
Purity (commercial) | >98% |
Storage Conditions | Stable at room temperature, preferably stored at 4°C |
Effective Concentration | 1-100 nM |
These properties highlight the complex nature of Guangxitoxin-1E as a relatively large peptide toxin with multiple functional groups .
Three-Dimensional Structure
The three-dimensional solution structure of Guangxitoxin-1E has been determined using NMR spectroscopy, revealing crucial insights into its functional architecture . The toxin exhibits an inhibitor cystine knot (ICK) motif, which is composed of beta-strands stabilized by the three disulfide bonds . This structural arrangement creates a compact and highly stable molecular framework.
A particularly notable feature of Guangxitoxin-1E's structure is its amphipathic nature. The toxin contains a prominent cluster of solvent-exposed hydrophobic residues surrounded by polar residues . This amphipathic architecture is critical for its membrane interactions and subsequent binding to voltage-gated potassium channels. Structural comparisons with related tarantula toxins have revealed that while Guangxitoxin-1E shares the common ICK motif with other channel-targeting toxins, it possesses distinct structural features that may account for its unusually high affinity for Kv2.1 channels .
When compared with JZTX-III, another tarantula toxin that targets Kv2.1 but with lower affinity, the most significant structural differences are found in the orientation between the first and second cysteine loops and the C-terminal region, suggesting these areas are responsible for Guangxitoxin-1E's enhanced potency .
Biological Origin
Guangxitoxin-1E was originally isolated from the venom of the tarantula Plesiophrictus guangxiensis, which is predominantly found in the Guangxi province of southern China . This species is also known as Chilobrachys jingzhao or the Chinese earth tiger tarantula . The toxin belongs to the huwentoxin-1 family of peptides, which are commonly found in tarantula venoms .
Tarantula venoms are complex mixtures containing hundreds of different peptide toxins that have evolved to target specific ion channels and receptors in prey and predator nervous systems. These toxins typically work by modulating the function of ion channels, disrupting normal neuronal signaling. Guangxitoxin-1E represents one of several known subtypes of Guangxitoxin, including GxTX-1D and GxTX-2, which differ in their amino acid sequences and potencies .
The synthetic version of Guangxitoxin-1E is now commonly used in research settings due to its consistent purity and availability, with multiple commercial sources offering the peptide with purity levels exceeding 98% .
Mechanism of Action
Target Specificity
Guangxitoxin-1E demonstrates remarkable selectivity for voltage-gated potassium channels, particularly targeting the Kv2 family with exceptional potency. The toxin exhibits the following inhibitory profile:
Channel Type | IC50 Value | Notes |
---|---|---|
Kv2.1 (KCNB1) | 1-5.1 nM | Highest affinity target |
Kv2.2 (KCNB2) | 3 nM | High affinity target |
Kv4.3 (KCND3) | 39-50 nM | Moderate affinity, 10-20 fold lower than Kv2 channels |
Importantly, Guangxitoxin-1E shows minimal to no significant effects on several other ion channels, including Kv1.2 (KCNA2), Kv1.3 (KCNA3), Kv1.5 (KCNA5), Kv3.2 (KCNC2), Cav1.2 (CACNA1C), Cav2.2 (CACNA1B), Nav1.5 (SCN5A), Nav1.7 (SCN9A), and Nav1.8 (SCN10A) . This high degree of selectivity makes Guangxitoxin-1E an invaluable tool for studying Kv2 channel functions specifically.
Inhibition Mechanism
Guangxitoxin-1E functions as a gating modifier rather than a pore blocker, employing a sophisticated mechanism to inhibit potassium channel function . The toxin acts by:
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Shifting channel activation to more depolarized potentials
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Stabilizing the resting conformation of the voltage sensor
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Completely inhibiting the opening of Kv2.1 channels at negative membrane voltages
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Dramatically shifting channel activation to positive voltages
Research suggests that Guangxitoxin-1E likely operates through a unique mechanism involving lipid membrane partitioning followed by binding to the voltage sensor paddle of the channel from within the membrane . This mechanism differs from classic pore-blocking toxins and allows for a more nuanced modulation of channel activity that is dependent on membrane potential.
Structural studies comparing Guangxitoxin-1E with other channel-targeting toxins have revealed that these peptides use similar curved surfaces to interact with their target ion channels . This common structural feature provides valuable insights for future experiments aimed at visualizing the three-dimensional structure of Guangxitoxin-1E bound to potassium channels.
Physiological Effects
Effects on Potassium Channels
Effects on Pancreatic β-cells and Insulin Secretion
One of the most significant physiological applications of Guangxitoxin-1E relates to its effects on pancreatic β-cells, where Kv2.1 channels are prominently expressed and play key roles in regulating insulin secretion . Research has demonstrated that:
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Guangxitoxin-1E enhances glucose-stimulated insulin secretion from human islets in vitro
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This enhancement occurs by broadening the cell action potential and enhancing calcium oscillations
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The effect is specific to islet cells that express the Kv2.1 channel
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The toxin has no significant effect on plasma insulin, glucagon, or blood glucose levels in mice
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Interestingly, it increases plasma somatostatin levels in animal models
These findings suggest potential therapeutic applications for Guangxitoxin-1E or synthetic derivatives in diabetes research. The physiological modulation of Kv2.1 channels during glucose-induced insulin secretion is normally MgATP-mediated, and Guangxitoxin-1E appears to mimic or enhance aspects of this natural regulatory process .
Research Applications
Guangxitoxin-1E has emerged as a valuable research tool with multiple applications in neuroscience, electrophysiology, and diabetes research. Its exceptional selectivity for Kv2 channels makes it particularly useful for:
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Isolating and studying Kv2.1 and Kv2.2 currents in complex cellular systems
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Investigating the structural basis of voltage-gated ion channel function
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Exploring the role of Kv2 channels in pancreatic β-cell function and insulin secretion
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Developing potential therapeutic strategies for diabetes by modulating insulin release
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Serving as a molecular template for designing novel channel-specific modulators
The toxin's high potency allows researchers to use it at nanomolar concentrations, minimizing non-specific effects. Commercial availability of high-purity synthetic Guangxitoxin-1E has further expanded its research applications, as it provides consistent results across different experimental settings .
Additionally, the detailed structural understanding of Guangxitoxin-1E has contributed to broader knowledge about how peptide toxins interact with voltage-gated ion channels. Comparisons with related toxins like PcTx1 have revealed common structural features that facilitate channel interactions, providing valuable insights for rational drug design approaches targeting voltage-gated ion channels .
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